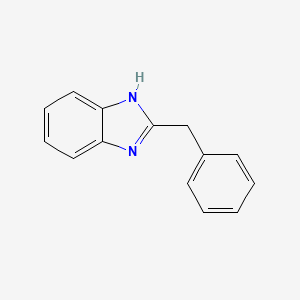

ACAT-IN-1 cis isomer

Übersicht

Beschreibung

ACAT-IN-1 cis isomer is a potent ACAT inhibitor with an IC50 of 100 nM . It is used for the study of immune system-related diseases .

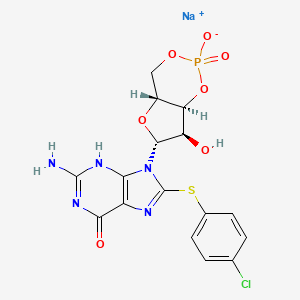

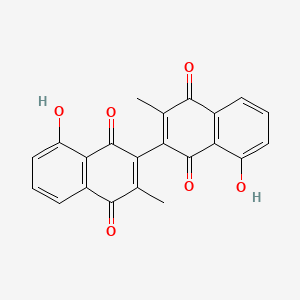

Molecular Structure Analysis

The molecular formula of ACAT-IN-1 cis isomer is C29H25NO2 . The molecular weight is 419.51 . The SMILES representation is O=C(N[C@H]1C@@HC=C2)CC3=C1C=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 .Physical And Chemical Properties Analysis

The solubility of ACAT-IN-1 cis isomer is 10 mM in DMSO . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

LC-MS Analysis and Behavior of cis Isomers

- The study by Clifford et al. (2008) explores the behavior of cis isomers, including those similar to ACAT-IN-1 cis isomer, using LC-MSn analysis. It notes that these cis isomers fragment identically to their trans counterparts and discusses their hydrophobic nature and elution properties in chromatography. This research is significant for understanding the physical and chemical properties of cis isomers in various applications, including drug development and biochemical analyses (Clifford et al., 2008).

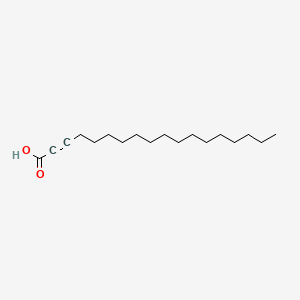

Impact on Enzymatic Desaturation and Biochemical Pathways

- Research by Broadwater et al. (2000) provides insights into the biochemical interaction of isomers like ACAT-IN-1 cis isomer with enzymes. It specifically examines how certain isomers are substrates for specific enzymes, impacting the enzymatic pathways and possibly influencing drug interactions and metabolic processes (Broadwater et al., 2000).

Thermodynamics of cis/trans Isomers

- A study by Troganis et al. (2000) investigates the thermodynamic properties of cis and trans isomers. This research is crucial for understanding how these isomers behave under different environmental conditions, which can impact their stability and efficacy in pharmaceutical formulations (Troganis et al., 2000).

Role in Cellular Cholesterol Homeostasis

- Yang et al. (2001) discuss the role of ACAT, a related enzyme to ACAT-IN-1, in cellular cholesterol homeostasis. This research highlights the potential impact of manipulating ACAT-IN-1 isomers in therapeutic strategies targeting cholesterol-related disorders (Yang et al., 2001).

Chromatography and Separation Techniques

- Jin et al. (2015) demonstrate the application of chromatographic techniques to separate cis-trans isomers. This methodological advancement is essential for purifying and studying specific isomers like ACAT-IN-1 cis isomer in detail (Jin et al., 2015).

Expression and Role in Cancer

- Ayyagari et al. (2020) explore the expression of ACAT-1 in ovarian cancer, providing insights into how ACAT-IN-1 cis isomer might interact with cellular mechanisms in cancer progression. This research has implications for the development of targeted cancer therapies (Ayyagari et al., 2020).

Real-Time PCR in Human Tissues

- Smith et al. (2004) focus on the expression of ACAT genes in human tissues. Understanding the distribution and expression levels of these genes can inform the potential impact and utility of ACAT-IN-1 cis isomer in various human tissues (Smith et al., 2004).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPORBGGQIAIHNC-IXCJQBJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ACAT-IN-1 cis isomer | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)